molecular formula C19H12ClN3OS B3504294 2-(3-chlorophenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide

2-(3-chlorophenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide

Cat. No.: B3504294
M. Wt: 365.8 g/mol
InChI Key: LOHMLDXGIPBFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-chlorophenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide” is a complex organic molecule that contains several functional groups and structural features, including a chlorophenyl group, a thiazole ring, and a quinoline ring. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific context. For example, if this compound were a drug, its mechanism of action might involve binding to a specific protein target in the body .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and physical properties. For example, compounds containing chlorophenyl groups can be hazardous and may cause skin and eye irritation, and respiratory irritation .

Future Directions

The future research directions for this compound could involve further studies to elucidate its properties, reactivity, and potential applications. For example, it could be interesting to investigate its biological activity, potential uses in medicinal chemistry, or its behavior in various chemical reactions .

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-13-5-3-4-12(10-13)17-11-15(14-6-1-2-7-16(14)22-17)18(24)23-19-21-8-9-25-19/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHMLDXGIPBFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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